molecular formula C10H9NO2S B3023595 (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 62096-93-9

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B3023595
CAS No.: 62096-93-9
M. Wt: 207.25 g/mol
InChI Key: HOZQYTNELGLJMC-QMMMGPOBSA-N
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Description

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a chiral thiazole derivative with a phenyl group attached to the second carbon and a carboxylic acid group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted thioamide with an α-halo acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    2-phenylthiazole: Lacks the carboxylic acid group, leading to different chemical properties.

    4,5-dihydro-1,3-thiazole-4-carboxylic acid: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to its chiral nature and the presence of both a phenyl group and a carboxylic acid group. This combination of features makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZQYTNELGLJMC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(S1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428639
Record name CHEMBL2087628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62096-93-9
Record name CHEMBL2087628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

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